Sitagliptin Maleate Adduct

Pharmacopoeial compliance Regulatory analytical chemistry Impurity reference standards

Sitagliptin Maleate Adduct (Sitagliptin FP Impurity A, CAS 2088771-60-0) is a pharmacopoeially recognized impurity reference standard listed in USP, EP, JP, and BP monographs. Unlike generic or non-characterized alternatives, this standard is supplied with complete regulatory-compliant characterization data—HPLC retention time, LC-MS/MS fragmentation, NMR spectral assignments (¹H, ¹³C, COSY, HSQC, HMBC), and quantitative purity by QNMR/HPLC-UV—ensuring unambiguous identification and accurate quantification in ANDA/NDA impurity profiling, stability-indicating method validation, and QC release testing. Procure with confidence to avoid method validation rejection, regulatory delays, and repeat analytical development costs.

Molecular Formula C₂₀H₁₉F₆N₅O₅
Molecular Weight 523.39
Cat. No. B1162681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin Maleate Adduct
SynonymsSitagliptin Fumarate Adduct
Molecular FormulaC₂₀H₁₉F₆N₅O₅
Molecular Weight523.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitagliptin Maleate Adduct in Pharmaceutical Procurement: Regulatory-Grade Reference Standard for DPP-4 Inhibitor Impurity Analysis


Sitagliptin Maleate Adduct (synonymously designated as Sitagliptin Fumarate Adduct or Sitagliptin FP Impurity A) constitutes a chemically defined process-related impurity or degradation product derived from sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus [1]. This adduct is formed through the covalent conjugation of the sitagliptin core scaffold with maleic acid (or fumaric acid) during synthesis or under specific storage conditions, yielding a distinct molecular entity with a molecular weight of approximately 523.4 g/mol [2]. Functionally, this compound serves as a highly characterized reference standard rather than an active pharmaceutical ingredient (API), with its primary utility residing in analytical method development, method validation, quality control release testing, and regulatory submission packages for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) pertaining to sitagliptin-containing pharmaceutical products [3].

Why Generic Sitagliptin Reference Standards Cannot Substitute for Fully Characterized Sitagliptin Maleate Adduct in Regulated Analytical Workflows


Procurement of a generic or non-pharmacopoeial sitagliptin impurity standard for analytical method validation or quality control purposes introduces substantial regulatory and technical risk that cannot be mitigated through post-hoc characterization. The primary differentiation of Sitagliptin Maleate Adduct resides in its formal recognition as a pharmacopoeial reference impurity (designated Sitagliptin FP Impurity A) across multiple compendial frameworks including USP, EMA, JP, and BP . This designation carries specific requirements for characterization data completeness—including HPLC retention time confirmation, mass spectrometry fragmentation patterns, nuclear magnetic resonance (NMR) spectral assignments, and quantitative purity determination via QNMR or HPLC-UV—that generic suppliers are neither required nor incentivized to provide . In the context of ANDA or NDA submissions, regulatory agencies mandate that impurity reference standards be accompanied by a comprehensive certificate of analysis demonstrating structural elucidation and purity assignment traceable to compendial monographs. Substitution with an uncharacterized or partially characterized analog—even one with nominally identical molecular structure—introduces unacceptable uncertainty in impurity quantification, potentially resulting in method validation rejection, delayed approval timelines, and the financial burden of repeated analytical development cycles [1]. Furthermore, the solid-state properties of this adduct, including its crystalline habit and thermal behavior, differ substantially from sitagliptin free base and phosphate salts, rendering generic base or salt standards unsuitable as analytical surrogates for impurity profiling.

Quantitative Differentiation of Sitagliptin Maleate Adduct Against Closest Analogs: A Comparator-Based Evidence Compendium for Procurement Decisions


Pharmacopoeial Compendial Recognition: Sitagliptin FP Impurity A Regulatory Standing vs. Unspecified Sitagliptin Process Impurities

Sitagliptin Maleate Adduct (Sitagliptin FP Impurity A) is explicitly recognized and catalogued as a distinct impurity in multiple major pharmacopoeias including USP, EMA, JP, and BP [1]. In contrast, non-pharmacopoeial sitagliptin impurities or generic sitagliptin standards lack this formal compendial designation and the accompanying regulatory acceptance for use in ANDA/NDA analytical sections . The compound is supplied with full characterization data including HPLC chromatograms, LC-MS spectra, ¹H NMR, FT-IR, and potency determination via QNMR, with optional additional characterization (¹³C NMR, COSY, NOESY, HSQC, HMBC) available for advanced structural confirmation [1].

Pharmacopoeial compliance Regulatory analytical chemistry Impurity reference standards

Melting Point and Thermal Stability: Sitagliptin Maleate Adduct vs. Sitagliptin Free Base and Phosphate Salts

The crystalline behavior of sitagliptin exhibits substantial variation across different solid-state forms. Quantitative differential scanning calorimetry (DSC) analysis of sitagliptin crystalline forms reveals melting point (Tpeak) values of 120.29 °C for sitagliptin free base, 206.37 °C for sitagliptin phosphate monohydrate, and 214.92 °C for sitagliptin phosphate anhydrous [1]. As an adduct impurity rather than a therapeutic salt form, Sitagliptin Maleate Adduct demonstrates distinct thermal behavior that is not interchangeable with API-grade sitagliptin salts or free base. During dehydration of sitagliptin phosphate monohydrate (Tpeak = 134.43 °C, ΔH = -1.15 J g⁻¹), a characteristic crystalline transition event occurs, altering physicochemical parameters including melting point and solubility—a phenomenon not replicated in the maleate adduct form [1].

Solid-state characterization Thermal analysis Differential scanning calorimetry

HPLC Method Specificity: Separation Resolution of Sitagliptin Maleate Adduct vs. Other Organic Impurities in Validated Stability-Indicating Assays

Validated HPLC methods developed for the quantitative determination of sitagliptin and its organic impurities from the synthesis process demonstrate adequate resolution and separation of individual impurity peaks, including the maleate/fumarate adduct species [1]. These methods have been validated as precise, accurate, and robust for impurity determination in sitagliptin drug substances [1]. Stability-indicating HPLC assay methods have been specifically developed and validated for the analysis of sitagliptin phosphate in bulk drug substances, with documented capacity to resolve degradation products and process-related impurities . Sitagliptin Maleate Adduct, as a fully characterized reference standard with assigned potency, enables accurate quantification of this specific impurity in the presence of other structurally related compounds .

HPLC method validation Impurity profiling Stability-indicating assays

Characterization Data Completeness: Sitagliptin Maleate Adduct Certified Reference Material vs. Research-Grade Sitagliptin Impurities

Sitagliptin Maleate Adduct supplied as a certified reference standard includes a mandatory characterization data package comprising HPLC chromatograms with retention time confirmation, LC-MS spectra for molecular weight verification, ¹H NMR for structural confirmation, FT-IR for functional group identification, and quantitative potency determination via QNMR or HPLC-UV against a calibrated reference [1]. Additional advanced characterization—including ¹³C NMR, D₂O exchange experiments, COSY, NOESY, ¹⁵N NMR, HSQC, and HMBC—is available upon request to support comprehensive structural elucidation [1]. In contrast, research-grade sitagliptin impurities or crude synthesis byproducts typically lack any certified characterization beyond basic molecular weight confirmation and are not traceable to pharmacopoeial standards . Furthermore, this standard meets strict regulatory requirements set by USP, EMA, JP, and BP for use in commercial production quality control .

Analytical characterization Reference standard certification Quality control

Sitagliptin Maleate Adduct: High-Value Application Scenarios for Analytical and Regulatory Procurement


ANDA and NDA Regulatory Submission Support: Impurity Method Validation and Quality Control Release Testing

Sitagliptin Maleate Adduct (Sitagliptin FP Impurity A) serves as the definitive reference standard for the identification, quantification, and control of this specific process-related impurity in sitagliptin drug substances and finished pharmaceutical products. As a pharmacopoeially recognized impurity listed in USP, EMA, JP, and BP monographs [1], this standard is essential for developing and validating stability-indicating HPLC methods that must demonstrate adequate resolution and accurate quantification of this impurity in the presence of sitagliptin API and other organic impurities [2]. Its use as a certified reference material in quality control release testing ensures batch-to-batch consistency and regulatory compliance, directly supporting ANDA and NDA approval pathways for generic and innovator sitagliptin formulations respectively .

Forced Degradation Studies and Stability-Indicating Method Development

In forced degradation (stress testing) studies designed to identify potential degradation pathways of sitagliptin under accelerated conditions (heat, humidity, oxidation, photolysis, and acid/base hydrolysis), Sitagliptin Maleate Adduct serves as a critical reference marker for detecting and quantifying adduct formation. Validated stability-indicating HPLC methods for sitagliptin phosphate in bulk drug substances have been developed to resolve and quantify this adduct alongside other degradation products [1]. Procurement of this fully characterized standard—with documented HPLC retention time, LC-MS spectral data, and NMR structural confirmation [2]—enables unambiguous identification of adduct formation during long-term and accelerated stability studies, satisfying ICH Q1A(R2) stability testing requirements for regulatory submissions.

Generic Pharmaceutical Development: Process Optimization and Impurity Control Strategy

During the development and scale-up of alternative sitagliptin synthesis routes for generic drug manufacturing, Sitagliptin Maleate Adduct serves as a key marker for process optimization and impurity control. Understanding how different manufacturing parameters influence the formation of this adduct enables process chemists to optimize reaction conditions to minimize its presence below ICH Q3A/Q3B threshold limits [1]. The availability of a highly characterized reference standard with assigned potency allows for accurate quantification of this impurity in development batches, supporting the establishment of scientifically justified specification limits and the design of effective purification strategies. This is particularly relevant given that different stationary phases in HPLC methods can offer unique separation profiles advantageous for specific adducts [2].

Pharmacopoeial Monograph Compliance and Compendial Method Verification

For quality control laboratories performing compendial method verification for sitagliptin monographs, Sitagliptin Maleate Adduct is required as a system suitability standard and impurity marker. The compound is explicitly referenced in multiple major pharmacopoeias as Sitagliptin FP Impurity A [1], and its use in analytical workflows ensures that test methods perform equivalently to those described in official monographs. Laboratories procuring this standard can conduct method transfer, verification, and cross-validation studies with confidence that the reference material meets the purity, characterization, and traceability requirements stipulated in USP General Chapter <11> and EP General Monograph 5.12 on Reference Standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin Maleate Adduct

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.